Lipophilicity Modulation: XLogP3 Reduction from Unsubstituted 7-Azaspiro[3.5]nonane
The 2-methoxy substituent reduces computed lipophilicity (XLogP3) by 1.0 log unit relative to the unsubstituted 7-azaspiro[3.5]nonane core, based on PubChem computed descriptors . Lower lipophilicity is generally associated with reduced non-specific binding and improved aqueous solubility, which are favorable attributes in early drug discovery .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 (free base) |
| Comparator Or Baseline | 7-Azaspiro[3.5]nonane (free base): XLogP3 = 1.8 |
| Quantified Difference | Δ XLogP3 = -1.0 log unit (reduced lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) / Aladdin Scientific product data |
Why This Matters
Procurement decisions for SAR exploration should consider that the 2-methoxy analog offers a significantly different lipophilicity profile versus the unsubstituted scaffold, which may translate to improved solubility and reduced off-target binding in assay systems.
- [1] PubChem. 2-Methoxy-7-azaspiro[3.5]nonane. Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/105430415. View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (General principle linking logP to drug-likeness). View Source
